6-(3-Methylpiperidin-1-yl)-5-nitropyrimidin-4-amine
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Overview
Description
6-(3-Methylpiperidin-1-yl)-5-nitropyrimidin-4-amine is a heterocyclic compound that features a piperidine ring substituted with a methyl group and a nitropyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Methylpiperidin-1-yl)-5-nitropyrimidin-4-amine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives using catalysts such as palladium or rhodium.
Nitration of Pyrimidine: The nitropyrimidine moiety can be introduced via nitration reactions using nitric acid or other nitrating agents.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactions to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
6-(3-Methylpiperidin-1-yl)-5-nitropyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
6-(3-Methylpiperidin-1-yl)-5-nitropyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.
Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.
Materials Science: It is utilized in the synthesis of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 6-(3-Methylpiperidin-1-yl)-5-nitropyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like 4-(piperidin-1-yl)pyridine and other substituted piperidines.
Nitropyrimidine Derivatives: Compounds such as 5-nitropyrimidine and its analogs.
Uniqueness
6-(3-Methylpiperidin-1-yl)-5-nitropyrimidin-4-amine is unique due to its specific combination of a methyl-substituted piperidine ring and a nitropyrimidine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
6-(3-methylpiperidin-1-yl)-5-nitropyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O2/c1-7-3-2-4-14(5-7)10-8(15(16)17)9(11)12-6-13-10/h6-7H,2-5H2,1H3,(H2,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMGIVLIHJCQPJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC=NC(=C2[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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